[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl](pyrrolidin-1-yl)methanone
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Overview
Description
4-Methyl-3-(piperidin-1-ylsulfonyl)phenylmethanone is a complex organic compound that features both piperidine and pyrrolidine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(piperidin-1-ylsulfonyl)phenylmethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine and pyrrolidine rings, followed by their functionalization and coupling.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds. For instance, the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions can yield the piperidine ring.
Formation of Pyrrolidine Ring: Pyrrolidine rings are often synthesized via cyclization of amino alcohols or through the reduction of pyrroles.
Coupling and Functionalization: The final step involves coupling the piperidine and pyrrolidine rings with the sulfonyl and methyl groups. This can be achieved using reagents like sulfonyl chlorides and methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-3-(piperidin-1-ylsulfonyl)phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can serve as a ligand for studying receptor interactions. Its ability to bind to specific proteins makes it useful in biochemical assays and drug discovery research.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(piperidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide share structural similarities with the piperidine ring.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-3-carboxylic acid are structurally related due to the presence of the pyrrolidine ring.
Uniqueness
What sets 4-Methyl-3-(piperidin-1-ylsulfonyl)phenylmethanone apart is the combination of both piperidine and pyrrolidine rings in a single molecule, along with the sulfonyl and methyl groups. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
(4-methyl-3-piperidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-7-8-15(17(20)18-9-5-6-10-18)13-16(14)23(21,22)19-11-3-2-4-12-19/h7-8,13H,2-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEVZRCJEATUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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